1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: Shares a similar pyridine moiety but differs in the core structure, leading to different chemical properties and applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another pyridine-containing compound with distinct functional groups and applications.
Uniqueness: 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine is unique due to its pyrazole core, which imparts specific reactivity and biological activity. Its combination of a pyrazole ring with a pyridine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-3-2-4-11-5-7/h2-6H,10H2,1H3 |
InChI Key |
QQQQHIPEDWXKFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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